

Murrayanine: A Spectroscopic and Signaling Pathway Analysis

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Compound of Interest		
Compound Name:	Murrayanine	
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Introduction

Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (curry leaf tree), has garnered significant interest in the scientific community for its potential therapeutic properties. Understanding its structural features through spectroscopic analysis is crucial for structure-activity relationship studies and further drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **murrayanine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Additionally, it delves into the compound's known interactions with key cellular signaling pathways, offering insights into its mechanism of action.

Spectroscopic Data of Murrayanine

The structural elucidation of **murrayanine** has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Murrayanine**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
10.19	S	-	-CHO
8.17	S	-	H-4
8.05	d	7.8	H-5
7.42	t	7.5	H-7
7.35	d	8.1	H-8
7.29	t	7.5	H-6
6.95	S	-	H-2
3.88	S	-	-OCH₃

Table 2: 13C NMR Spectroscopic Data for Murrayanine



Chemical Shift (δ) ppm	Assignment
192.5	-CHO
162.1	C-1
142.3	C-4a
141.8	C-9a
128.4	C-3
127.2	C-5
124.8	C-8a
122.9	C-7
120.8	C-6
118.2	C-4
111.9	C-8
104.5	C-2
95.8	C-5a
55.6	-OCH₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Murrayanine

Wavenumber (cm ⁻¹)	Assignment
3287	N-H stretching
1753	C=O stretching (aldehyde)
1566	N-H bending
1346	C-N stretching
1177	C-O stretching (methoxy)



Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for Murrayanine

λmax (nm)	
223	
242	
291	

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for Murrayanine

m/z	Assignment
225	[M]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory conditions.

NMR Spectroscopy

A solution of **murrayanine** is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of **murrayanine** (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry



potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of **murrayanine** is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The UV-Vis absorption spectrum is then recorded over a specific wavelength range, for example, from 200 to 400 nm.

Mass Spectrometry

Mass spectrometric analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

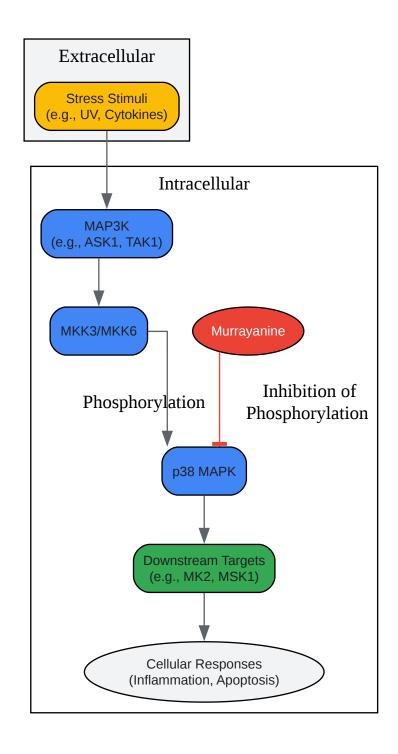
Signaling Pathway Interactions

Murrayanine has been shown to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these interactions is vital for elucidating its therapeutic potential.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Murrayanine has been reported to inhibit the phosphorylation of p38 MAPK.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting the phosphorylation of p38, **murrayanine** can potentially suppress inflammatory responses and induce apoptosis in cancer cells.





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Figure 1: Inhibition of the p38 MAPK signaling pathway by murrayanine.

Potential Modulation of the NF-kB Signaling Pathway

While direct evidence for the specific mechanism of **murrayanine** on the NF-kB pathway is still emerging, other carbazole alkaloids have been shown to inhibit this critical inflammatory

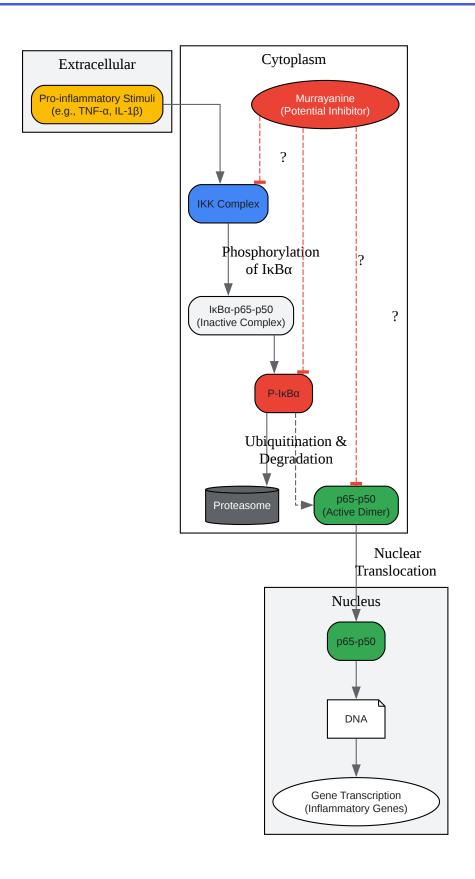






pathway. The canonical NF- κ B pathway is a central regulator of immune and inflammatory responses, and its dysregulation is associated with numerous diseases. Natural compounds can interfere with this pathway at various points, such as by inhibiting the $l\kappa$ B kinase (IKK) complex, preventing the degradation of the inhibitory protein $l\kappa$ B α , or blocking the nuclear translocation of the p65 subunit.





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Figure 2: Potential points of intervention by **murrayanine** in the canonical NF-κB pathway.



Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of **murrayanine**. This information, coupled with insights into its interactions with the p38 MAPK and potentially the NF-kB signaling pathways, underscores its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.

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